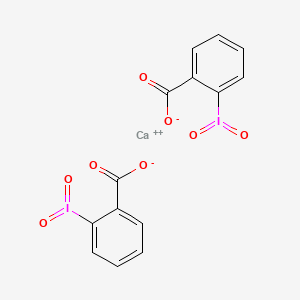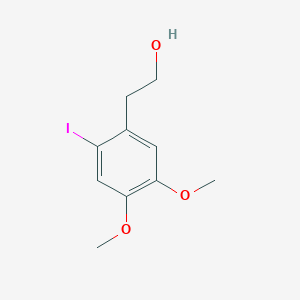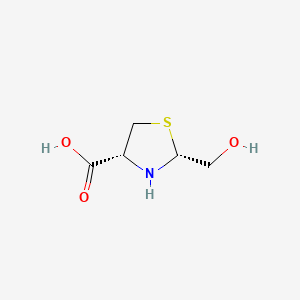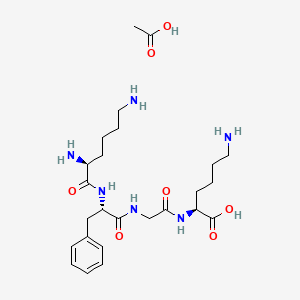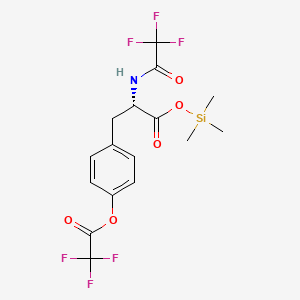
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is a specialized chemical compound used in various scientific and industrial applications. It is known for its unique properties, which make it valuable in fields such as organic synthesis, analytical chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester typically involves the reaction of L-tyrosine with trifluoroacetic anhydride and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The process can be summarized as follows:
- The reaction is allowed to proceed at room temperature for several hours.
- The product is purified using standard techniques such as column chromatography.
L-Tyrosine: is dissolved in an anhydrous solvent such as dichloromethane.
Trifluoroacetic anhydride: is added dropwise to the solution while maintaining a low temperature.
Trimethylsilyl chloride: is then added to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetylated tyrosine derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester involves its ability to act as a silylating agent. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The trifluoroacetyl group provides stability and increases the compound’s solubility in organic solvents. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)benzamide
Uniqueness
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is unique due to its combination of trifluoroacetyl and trimethylsilyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced solubility and reactivity, making it a valuable reagent in both research and industrial settings.
特性
分子式 |
C16H17F6NO5Si |
|---|---|
分子量 |
445.38 g/mol |
IUPAC名 |
trimethylsilyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[4-(2,2,2-trifluoroacetyl)oxyphenyl]propanoate |
InChI |
InChI=1S/C16H17F6NO5Si/c1-29(2,3)28-12(24)11(23-13(25)15(17,18)19)8-9-4-6-10(7-5-9)27-14(26)16(20,21)22/h4-7,11H,8H2,1-3H3,(H,23,25)/t11-/m0/s1 |
InChIキー |
VHSNWYDUWJNFEE-NSHDSACASA-N |
異性体SMILES |
C[Si](C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
正規SMILES |
C[Si](C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



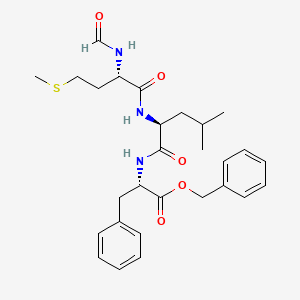
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
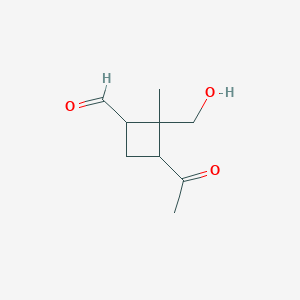

![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)

